2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
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Overview
Description
2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C16H12ClN3S It is known for its unique structure, which includes a chlorophenyl group, a cyano group, and a sulfanyl group attached to a dimethylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves the reaction of 4-chlorobenzyl cyanide with 4,6-dimethylnicotinonitrile in the presence of a suitable sulfanylating agent. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, anhydrous ether or ethanol as solvent, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The cyano group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
- 2-{[(4-Fluorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
- 2-{[(4-Methylphenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile
Uniqueness
2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also affect the compound’s lipophilicity and ability to cross biological membranes. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)-cyanomethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c1-10-7-11(2)20-16(14(10)8-18)21-15(9-19)12-3-5-13(17)6-4-12/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVMOGPSUPMYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C#N)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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